

Validating Y2 Receptor Occupancy of JNJ-31020028: A Comparative Guide

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Compound of Interest					
Compound Name:	(R)-JNJ-31020028				
Cat. No.:	B1662126	Get Quote			

This guide provides a comprehensive comparison of JNJ-31020028 with other alternatives for validating Y2 receptor occupancy. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Comparative Analysis of Y2 Receptor Antagonists

JNJ-31020028 is a potent and selective antagonist for the Neuropeptide Y (NPY) Y2 receptor. [1][2][3] It demonstrates high binding affinity for both human and rat Y2 receptors and exhibits over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5).[1][2][4] This section compares the in vitro and in vivo properties of JNJ-31020028 with other known Y2 receptor antagonists.



Compound	Target(s)	Binding Affinity (pIC50/IC50)	In Vivo Y2 Receptor Occupancy	Key Features
JNJ-31020028	NPY Y2 Receptor	Human: 8.07 (pIC50), 6 nM (IC50) Rat: 8.22 (pIC50)[1][2][4]	~90% at 10 mg/kg (s.c.) in rats, with an ED50 of 1.6 mg/kg.[1][4]	Brain-penetrant small molecule with high selectivity.[1][3] [4] Poor oral bioavailability (6%) but 100% subcutaneous bioavailability in rats.[2][4]
BIIE0246	NPY Y2 Receptor		Used as a tool to demonstrate the antidepressant- like effects of Y2 receptor antagonism.[5]	A complex structure with high molecular weight, limiting its use as an in vivo pharmacological tool.[5]
JNJ-5207787	NPY Y2 Receptor		Maximally 50% at 30 mg/kg (i.p.) in rats.[4]	Moderate antagonist activity and partial receptor occupancy.[4] Solubility and formulation difficulties limit higher dosing.[4]

Experimental ProtocolsIn Vitro Binding Affinity Assay



The binding affinity of JNJ-31020028 to human and rat Y2 receptors was determined through competitive binding assays.[1]

Objective: To determine the concentration of the test compound that inhibits 50% of the binding of a radiolabeled ligand to the Y2 receptor.

Methodology:

- Cell Culture: KAN-Ts cells expressing human Y2 receptors and rat hippocampus tissue for rat Y2 receptors were used.[1]
- Radioligand: [125] PYY was used as the radioligand.[4]
- Assay Procedure: Membranes from the cells or tissues were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (JNJ-31020028).
- Detection: The amount of bound radioactivity was measured using a scintillation counter.
- Data Analysis: The IC50 values were calculated from the competition curves.

Ex Vivo Receptor Occupancy by Autoradiography

The in vivo occupancy of Y2 receptors by JNJ-31020028 in the brain was assessed using ex vivo autoradiography.[1][6][7]

Objective: To quantify the percentage of Y2 receptors occupied by JNJ-31020028 in the brain after systemic administration.

Methodology:

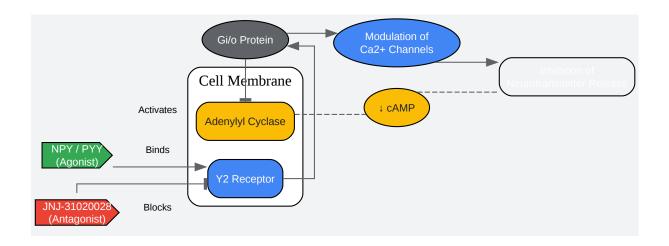
- Animal Dosing: Rats were administered JNJ-31020028 subcutaneously at various doses.[1]
 [4]
- Tissue Collection: At the time of expected peak plasma concentration, the animals were euthanized, and their brains were rapidly removed and frozen.[6]
- Cryosectioning: The frozen brains were sectioned into thin slices using a cryostat.



- Radioligand Incubation: The brain sections were incubated with a radiolabeled Y2 receptor ligand (e.g., [125]PYY).
- Autoradiography: The sections were exposed to a film or a phosphor imaging screen to visualize the distribution and density of the radioligand binding.
- Data Analysis: The level of receptor occupancy was determined by comparing the specific binding of the radioligand in the brains of drug-treated animals to that in vehicle-treated control animals.[6]

Visualizing Key Processes Y2 Receptor Signaling Pathway

The Neuropeptide Y Y2 receptor is a G-protein coupled receptor (GPCR).[8][9] Upon binding of its endogenous ligands, such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Y2 receptor primarily couples to Gi/o proteins.[8][10] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of calcium channels.[8][10] JNJ-31020028 acts as an antagonist, blocking this signaling cascade.



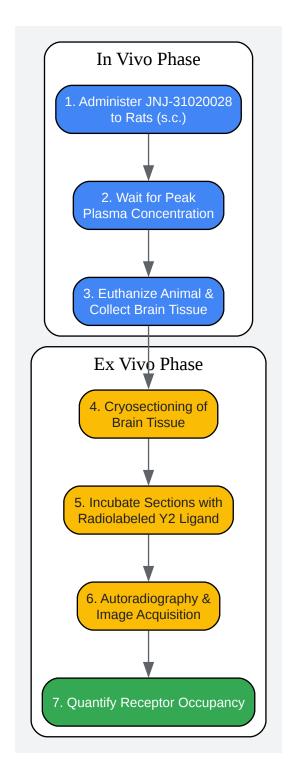
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Caption: Y2 receptor signaling pathway and the antagonistic action of JNJ-31020028.

Experimental Workflow for Ex Vivo Receptor Occupancy



The following diagram illustrates the key steps involved in determining the ex vivo receptor occupancy of JNJ-31020028.



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Caption: Workflow for determining ex vivo Y2 receptor occupancy.



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